Dextromethorphan Hydrobromide
Overview
Description
Dextromethorphan polistirex is a long-acting formulation of dextromethorphan, a widely used antitussive (cough suppressant) agent. It is commonly found in over-the-counter medications for the temporary relief of coughs caused by minor throat and bronchial irritation. Dextromethorphan polistirex is unique in that it is bound to an ion-exchange resin, which allows for extended release and prolonged therapeutic effects .
Mechanism of Action
Target of Action
The primary target of Delsym, which contains the active ingredient dextromethorphan, is the cough center in the brain . Dextromethorphan acts on this center, effectively suppressing the urge to cough .
Mode of Action
Dextromethorphan, the active ingredient in Delsym, is an opioid derivative that interacts with multiple receptors and transporters, resulting in a complex pharmacology . It is a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist . It also has minimal interaction with opioid receptors . By acting on these targets, Delsym can suppress the cough reflex, providing relief from coughing .
Biochemical Pathways
It is speculated that the inhibition of nmda receptors may be chiefly responsible for mediating the rapid antidepressant effect of dextromethorphan . Effects mediated by stimulation of sigma 1 receptors and/or inhibition of SERT may also contribute .
Pharmacokinetics
Dextromethorphan is metabolized in the liver by the P450 enzyme CYP2D6 . The onset of action is typically within 15-30 minutes, and the time to peak is 2-3 hours . The half-life of dextromethorphan varies between 2-4 hours for extensive metabolizers and up to 24 hours for poor metabolizers . The drug is excreted in the urine .
Result of Action
The molecular and cellular effects of Delsym’s action primarily involve the suppression of the cough reflex. By acting on the cough center in the brain, Delsym interrupts the transmission of cough impulses, effectively reducing the urge to cough .
Action Environment
Like any medication, factors such as the patient’s overall health, presence of other medical conditions, and use of other medications can influence the effectiveness and potential side effects of delsym . It’s always recommended to consult with a healthcare provider before starting any new medication.
Biochemical Analysis
Biochemical Properties
Dextromethorphan, the active compound in Delsym, is a non-opioid cough suppressant that acts centrally to elevate the threshold for coughing . It interacts with several enzymes and proteins, including the NMDA receptor, sigma-1 receptor, and the serotonin transporter .
Cellular Effects
Dextromethorphan influences cell function by interacting with various cell signaling pathways. It has been shown to inhibit the release of pro-inflammatory cytokines, suggesting a role in modulating immune response .
Molecular Mechanism
Dextromethorphan exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist. By blocking this receptor, it disrupts the normal function of the cough reflex pathway in the brain, leading to a reduction in the urge to cough .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dextromethorphan have been observed to be dose-dependent and time-dependent. The drug is stable under normal conditions, and its effects can last up to 12 hours .
Dosage Effects in Animal Models
In animal models, the effects of Dextromethorphan have been shown to vary with dosage. At therapeutic doses, it effectively suppresses the cough reflex. At high doses, it can lead to side effects such as sedation and ataxia .
Metabolic Pathways
Dextromethorphan is metabolized primarily in the liver by the cytochrome P450 enzyme system, specifically CYP2D6 . It is then excreted in the urine.
Transport and Distribution
After oral administration, Dextromethorphan is rapidly absorbed from the gastrointestinal tract, where it enters the bloodstream and is distributed throughout the body .
Subcellular Localization
Dextromethorphan acts centrally, meaning it exerts its effects within the central nervous system. Within the cells of the brain, it is believed to localize to the neurons where it interacts with its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextromethorphan polistirex is synthesized by binding dextromethorphan to a polystyrene sulfonic acid resin. The process involves the following steps:
Dextromethorphan Synthesis: Dextromethorphan is synthesized from morphinan derivatives through a series of chemical reactions, including methylation and demethylation.
Polistirex Formation: Polistirex is formed by sulfonating polystyrene, creating a resin with sulfonic acid groups.
Binding Process: Dextromethorphan is then bound to the polistirex resin through ion-exchange, resulting in the extended-release formulation.
Industrial Production Methods: The industrial production of dextromethorphan polistirex involves large-scale synthesis of both dextromethorphan and polistirex, followed by the binding process. The final product is typically formulated into an oral suspension or tablet form for consumer use .
Types of Reactions:
Oxidation: Dextromethorphan can undergo oxidation to form its major metabolite, dextrorphan.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Dextromethorphan can participate in substitution reactions, particularly involving its methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are examples of reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Dextrorphan: The primary metabolite formed through oxidation.
3-Methoxymorphinan: A product of demethylation reactions.
Scientific Research Applications
Dextromethorphan polistirex has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ion-exchange resins and extended-release formulations.
Biology: Investigated for its effects on neurotransmitter systems, particularly the NMDA receptor.
Medicine: Extensively used in clinical research for its antitussive properties and potential antidepressant effects.
Industry: Utilized in the development of sustained-release pharmaceutical formulations
Comparison with Similar Compounds
Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.
Codeine: Another antitussive agent with opioid receptor activity.
Benzonatate: A non-opioid antitussive with a different mechanism of action.
Uniqueness: Dextromethorphan polistirex is unique due to its extended-release formulation, which provides prolonged therapeutic effects compared to immediate-release dextromethorphan. This makes it particularly useful for managing chronic coughs and reducing dosing frequency .
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZALMBODQYFT-URVXVIKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
Record name | Dextromethorphan hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60872346 | |
Record name | Dextromethorphan hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-69-9 | |
Record name | Dextromethorphan hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextromethorphan hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromethorphan hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9α,13α,14α)-3-methoxy-17-methylmorphinan hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTROMETHORPHAN HYDROBROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0CG3115FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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